molecular formula C18H17FN2O2 B6057554 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide

Cat. No.: B6057554
M. Wt: 312.3 g/mol
InChI Key: DKRFWCRVSSUAPL-UHFFFAOYSA-N
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Description

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylcarbonyl group, an amide linkage, and a fluorobenzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylcarbonyl intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl intermediate.

    Coupling with 2-methylphenylamine: The cyclopropylcarbonyl intermediate is then coupled with 2-methylphenylamine under suitable conditions to form the desired amide linkage.

    Introduction of the fluorobenzamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzamide ring.

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide can be compared with other similar compounds, such as:

    N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide: This compound has a similar structure but with a methyl group on the benzamide ring.

    N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide: Another similar compound with a different substitution pattern on the benzamide ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity.

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-9-10-12)7-4-8-16(11)21-18(23)13-5-2-3-6-14(13)19/h2-8,12H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRFWCRVSSUAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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